molecular formula C10H14IN B3000037 4-Butyl-2-iodoaniline CAS No. 952054-06-7

4-Butyl-2-iodoaniline

Cat. No.: B3000037
CAS No.: 952054-06-7
M. Wt: 275.133
InChI Key: DTKKJAFRZCQONF-UHFFFAOYSA-N
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Description

4-Butyl-2-iodoaniline is an organic compound with the molecular formula C10H14IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a butyl group at the fourth position and an iodine atom at the second position

Scientific Research Applications

4-Butyl-2-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

4-Butyl-2-iodoaniline is classified as a dangerous substance . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that aniline derivatives often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action of 4-Butyl-2-iodoaniline is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The iodine atom in the compound could potentially undergo halogen bonding with its targets, while the butyl group could interact with hydrophobic pockets in proteins .

Biochemical Pathways

Aniline derivatives are often involved in various biochemical reactions, including those in the liver where they can be metabolized by cytochrome p450 enzymes . The products of these reactions can then participate in further biochemical pathways.

Pharmacokinetics

Aniline derivatives are generally well-absorbed and can be distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Aniline derivatives can have various effects depending on their specific structure and targets . These effects can range from enzyme inhibition or activation to changes in cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its targets . Additionally, the presence of other molecules can affect the compound’s stability and its ability to reach its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-iodoaniline typically involves the iodination of 4-butylaniline. One common method is the Sandmeyer reaction, where 4-butylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the second position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction times to ensure high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with sodium azide can yield 4-butyl-2-azidoaniline.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide.

    Oxidation Reactions: Potassium permanganate or nitric acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: 4-Butyl-2-azidoaniline.

    Oxidation Reactions: 4-Butyl-2-nitroaniline.

    Coupling Reactions: Various biaryl derivatives.

Comparison with Similar Compounds

    2-Iodoaniline: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    4-Butylaniline: Lacks the iodine atom, limiting its use in coupling reactions.

    4-Butyl-2-bromoaniline: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: 4-Butyl-2-iodoaniline is unique due to the presence of both a butyl group and an iodine atom, which confer distinct chemical properties. The butyl group increases the hydrophobicity of the molecule, while the iodine atom provides a reactive site for various chemical transformations.

Properties

IUPAC Name

4-butyl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKKJAFRZCQONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952054-06-7
Record name 4-butyl-2-iodoaniline
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